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molecular formula C10H7ClN4O2 B8477040 6-Chloro-3-(pyrimidin-5-ylamino)-pyridine-2-carboxylic acid

6-Chloro-3-(pyrimidin-5-ylamino)-pyridine-2-carboxylic acid

Cat. No. B8477040
M. Wt: 250.64 g/mol
InChI Key: ZMIXAFZYHMKUOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08623866B2

Procedure details

A suspension of 6-chloro-3-(pyrimidin-5-ylamino)-pyridine-2-carboxylic acid ethyl ester (98 mg, 0.35 mmol) in THF (1 ml) and ethanol (0.5 ml) was cooled to 0° C. and treated with 1M LiOH (0.7 ml, 0.7 mmol). The ice bath was removed and the reaction mixture was stirred at rt. for 2 h. 1M HCl (0.7 ml, 0.7 mmol) was added and stirring was continued until a precipitate was forming. The reaction mixture was sucked off and the product was obtained upon drying of the precipitate as yellow solid (60 mg, 67%).
Name
6-chloro-3-(pyrimidin-5-ylamino)-pyridine-2-carboxylic acid ethyl ester
Quantity
98 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.7 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[C:11]([NH:12][C:13]2[CH:14]=[N:15][CH:16]=[N:17][CH:18]=2)=[CH:10][CH:9]=[C:8]([Cl:19])[N:7]=1)=[O:5])C.[Li+].[OH-].Cl>C1COCC1.C(O)C>[Cl:19][C:8]1[N:7]=[C:6]([C:4]([OH:5])=[O:3])[C:11]([NH:12][C:13]2[CH:18]=[N:17][CH:16]=[N:15][CH:14]=2)=[CH:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
6-chloro-3-(pyrimidin-5-ylamino)-pyridine-2-carboxylic acid ethyl ester
Quantity
98 mg
Type
reactant
Smiles
C(C)OC(=O)C1=NC(=CC=C1NC=1C=NC=NC1)Cl
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.7 mL
Type
reactant
Smiles
[Li+].[OH-]
Step Three
Name
Quantity
0.7 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ice bath was removed
STIRRING
Type
STIRRING
Details
stirring
CUSTOM
Type
CUSTOM
Details
was forming
CUSTOM
Type
CUSTOM
Details
the product was obtained
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
upon drying of the precipitate as yellow solid (60 mg, 67%)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=CC=C(C(=N1)C(=O)O)NC=1C=NC=NC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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